molecular formula C12H15BFNO3 B1387960 (2-Fluoro-5-(piperidine-1-carbonyl)phenyl)boronic acid CAS No. 874289-43-7

(2-Fluoro-5-(piperidine-1-carbonyl)phenyl)boronic acid

Cat. No.: B1387960
CAS No.: 874289-43-7
M. Wt: 251.06 g/mol
InChI Key: PBARTZZYZFNCJU-UHFFFAOYSA-N
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Description

(2-Fluoro-5-(piperidine-1-carbonyl)phenyl)boronic acid (CAS: 1449144-45-9) is a boronic acid derivative with the molecular formula C₁₃H₁₇BFNO₃ and a molecular weight of 265.09 g/mol . Its structure features:

  • A boronic acid group (-B(OH)₂) at the phenyl ring’s 1-position.
  • A fluoro substituent at the 2-position, providing electron-withdrawing effects.
  • A piperidine-1-carbonyl group at the 5-position, contributing hydrogen-bonding capability and structural bulk.

This compound’s design combines electronic modulation (via fluorine) and steric/functional complexity (via the piperidine-carbonyl moiety), making it relevant in catalysis, medicinal chemistry, and materials science.

Properties

IUPAC Name

[2-fluoro-5-(piperidine-1-carbonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BFNO3/c14-11-5-4-9(8-10(11)13(17)18)12(16)15-6-2-1-3-7-15/h4-5,8,17-18H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBARTZZYZFNCJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(=O)N2CCCCC2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50660193
Record name [2-Fluoro-5-(piperidine-1-carbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874289-43-7
Record name B-[2-Fluoro-5-(1-piperidinylcarbonyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874289-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-Fluoro-5-(piperidine-1-carbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(2-Fluoro-5-(piperidine-1-carbonyl)phenyl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and other biological targets. The presence of a fluorine atom at the 2-position and a piperidine moiety at the 5-position enhances its chemical properties, potentially increasing its binding affinity to various biological targets.

Anticancer Properties

Boronic acids, including this compound, have been studied for their anticancer properties. They often function as proteasome inhibitors, which can lead to apoptosis in cancer cells. For instance, boronic acids have been shown to inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis12.

Table 1: Summary of Anticancer Activity of Boronic Acids

Compound NameCancer TypeIC50 (nM)Mechanism of Action
BortezomibMultiple Myeloma20Proteasome inhibition
This compoundBreast Cancer (MCF-7)TBDPotential proteasome inhibition
VaborbactamVarious InfectionsTBDβ-lactamase inhibition

Enzyme Inhibition

Recent studies suggest that boronic acids can act as potent inhibitors of various enzymes, including fatty acid amide hydrolase (FAAH). This enzyme plays a critical role in the metabolism of endocannabinoids, and its inhibition could have therapeutic implications for pain management and inflammation34.

Case Study: Inhibition of FAAH

A study evaluated several boronic acids for their inhibitory activity against FAAH. The results indicated that certain structural modifications could enhance their potency. Compounds similar to this compound showed significant inhibitory effects, suggesting its potential as a therapeutic agent in managing pain and inflammation3.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Boronic Acid Group : Utilizing boron reagents to introduce the boronic acid functionality.
  • Fluorination : Employing fluorination techniques to achieve the desired substitution at the 2-position.
  • Piperidine Attachment : Incorporating the piperidine moiety through coupling reactions.

These synthetic approaches are essential in optimizing the yield and purity of the compound for biological evaluation.

Comparison with Similar Compounds

Structural Variations and Key Features

The following table compares (2-Fluoro-5-(piperidine-1-carbonyl)phenyl)boronic acid with structurally related boronic acid derivatives:

Compound Name Structural Differences Molecular Weight (g/mol) Key Properties Reference(s)
This compound (Target Compound) 2-fluoro, 5-(piperidine-1-carbonyl) 265.09 Ortho-fluoro enhances reactivity in metal catalysis; piperidine-carbonyl enables hydrogen bonding. High solubility due to polar groups.
(2-Fluoro-5-(morpholine-4-carbonyl)phenyl)boronic acid Morpholine replaces piperidine (oxygen atom in ring) ~261.08* Increased polarity and hydrogen-bonding capacity due to morpholine’s oxygen. May exhibit improved solubility in polar solvents.
(4-Chloro-3-(piperidine-1-carbonyl)phenyl)boronic acid Chloro at para position, piperidine-carbonyl at meta ~279.55* Chloro’s electron-withdrawing effect and steric bulk may reduce catalytic activity compared to fluoro. Altered substitution pattern affects binding specificity.
(3-Fluoro-5-(piperidin-1-yl)phenyl)boronic acid Fluoro at meta position; piperidine linked via N (no carbonyl) 223.05 Lack of carbonyl reduces hydrogen-bonding potential. Meta-fluoro alters electronic distribution, potentially lowering reactivity in coupling reactions.
(2-Fluoro-5-((4-hydroxypiperidin-1-yl)sulfonyl)phenyl)boronic acid Sulfonyl group replaces carbonyl; 4-hydroxypiperidine substituent 299.12* Sulfonyl’s strong electron-withdrawing nature increases boronic acid acidity. Hydroxyl group enhances solubility and enzyme-binding potential.
2-Fluoro-5-pyridylboronic acid Pyridine ring replaces phenyl; nitrogen at position equivalent to boronic acid 151.93 Pyridine’s nitrogen enables coordination with metals. Reduced steric bulk may enhance reactivity in cross-coupling reactions.

*Estimated based on analogous structures.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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